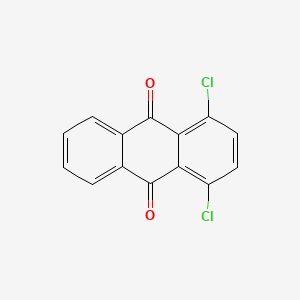

1,4-Dichloroanthraquinone

Description

Significance within Anthraquinone Chemistry Research

1,4-Dichloroanthraquinone is a cornerstone intermediate in the synthesis of a multitude of more complex anthraquinone derivatives. The two chlorine atoms attached to the anthraquinone nucleus are susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This reactivity is the primary driver of its significance, enabling chemists to tailor the properties of the final molecules for specific applications.

The substitution of the chlorine atoms with amino, phenoxy, or other groups is a fundamental strategy for producing a vast range of dyes and pigments. acs.org The position of the chlorine atoms at the 1 and 4 positions influences the electronic properties of the anthraquinone system, which in turn dictates the color and performance of the resulting dyes. colab.ws Furthermore, the presence of chlorine atoms can enhance the stability and lightfastness of these colorants. chemimpex.com

Beyond traditional dye synthesis, the reactivity of this compound makes it a valuable precursor for creating functional materials. Its ability to undergo polymerization and be incorporated into polymer backbones has opened up new avenues of research in materials science. beilstein-journals.org The anthraquinone core itself possesses unique electrochemical properties, and derivatives of this compound are being explored for their potential in electronic and energy storage applications. getchem.comosti.gov

Historical Context of this compound Studies

The exploration of this compound's synthesis and properties has a history stretching back to the early 20th century. One of the early documented methods for its preparation, reported in 1926, involved the reaction of phthalic anhydride with p-dichlorobenzene. chemicalbook.com This multi-step process, which included a cyclization step using sulfuric acid, laid the groundwork for future synthetic investigations. chemicalbook.comgoogle.com However, these initial methods often suffered from low yields, sometimes less than 23%. google.com

Over the years, researchers have sought to improve the efficiency of its synthesis. Alternative routes have been developed, such as the reaction of 1,4-dihydroxyanthraquinone (quinizarin) with reagents like thionyl chloride. google.com A significant advancement came with the use of phthaloyl chloride instead of phthalic anhydride in the acylation of 1,4-dichlorobenzene in the presence of Friedel-Crafts catalysts, which offered better yields. acs.org These ongoing efforts to refine synthetic methodologies highlight the compound's enduring importance as a key industrial and laboratory chemical.

Overview of Key Research Domains for this compound

The research applications of this compound are diverse, spanning several key scientific domains.

Dye and Pigment Chemistry: This remains the most established area of research for this compound. It serves as a crucial intermediate for producing a wide variety of colorants, including vat dyes like Vat Brown BR and various disperse dyes. chemicalbook.comnih.gov By reacting it with different amines and other nucleophiles, a broad spectrum of colors can be achieved. colab.ws For instance, its reaction with specific amino alcohols can lead to red and blue polymerizable dyes. beilstein-journals.org

Materials Science and Polymer Chemistry: A growing area of research involves the incorporation of this compound derivatives into polymers. These "monomeric dyes" can be covalently bonded into polymer chains, creating colored materials with high stability where the dye is prevented from diffusing out. beilstein-journals.org Such materials have potential applications in medical devices, like biocompatible colored polymers for iris implants. beilstein-journals.org Furthermore, anthraquinone-based polymers are being investigated for their energy storage capabilities in organic batteries. osti.gov

Medicinal Chemistry and Photothermal Therapy: More recently, derivatives of this compound are being explored for their potential in biomedical applications. In a notable study, a dyad formed by coupling an amino-substituted terrylenedicarboximide with this compound resulted in a chromophore with strong absorption in the near-infrared (NIR-II) region. nih.gov This property makes it a promising candidate for photothermal therapy (PTT), a cancer treatment modality that uses light to generate heat and destroy tumor cells. nih.gov

Interactive Data Tables

Below are tables summarizing key data and research findings related to this compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 602-25-5 | chemicalbook.com |

| Molecular Formula | C₁₄H₆Cl₂O₂ | biosynth.com |

| Molecular Weight | 277.1 g/mol | biosynth.com |

| Appearance | Orange-yellow needle-like crystals or Light yellow to Brown powder | chemicalbook.com |

| Melting Point | 187-189 °C | chemicalbook.com |

| Boiling Point | 455.2 °C | biosynth.com |

| Solubility | Slightly soluble in ethanol, ether and petroleum; soluble in nitrobenzene, pyridine, hot benzene and acetic acid | chemicalbook.com |

| Research Area | Finding | Source |

|---|---|---|

| Synthesis | Can be synthesized via the condensation and oxidation of phthalide and p-dichlorobenzene using an aluminum trichloride catalyst. | chemicalbook.com |

| Synthesis | An improved synthesis involves the acylation of 1,4-dichlorobenzene with phthaloyl chloride in the presence of Friedel-Crafts catalysts, followed by cyclization. | acs.org |

| Dye Intermediate | Used to synthesize vat brown BR and other dye intermediates. | chemicalbook.com |

| Dye Intermediate | Reacts with 1,1-dimethyl-2-hydroxyethylamine to form both mono- and di-substituted products, which can be converted into red and blue polymerizable dyes. | beilstein-journals.org |

| Polymer Chemistry | Derivatives can be incorporated into polymers for applications such as stable, colored materials for medical implants. | beilstein-journals.org |

| Medicinal Chemistry | Used in the synthesis of a terrylenedicarboximide-anthraquinone dyad for potential use in photothermal therapy. | nih.gov |

Propriétés

IUPAC Name |

1,4-dichloroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHGWVAXFJXDNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400350 | |

| Record name | 1,4-Dichloroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-25-5 | |

| Record name | 1,4-Dichloroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dichloroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1,4-dichloroanthraquinone

Established Synthetic Routes to 1,4-Dichloroanthraquinone

Traditional methods for the synthesis of this compound primarily rely on classical organic reactions such as Friedel-Crafts acylations and subsequent cyclizations, as well as condensation and oxidation pathways.

Friedel-Crafts Acylation and Cyclization Approaches

A prominent and historically significant method for preparing this compound involves a two-step process starting with the Friedel-Crafts acylation of p-dichlorobenzene with phthalic anhydride. acs.org This initial reaction, typically catalyzed by anhydrous aluminum chloride, yields 2-(2',5'-dichloro-2-benzoyl)benzoic acid. acs.org The subsequent step involves the cyclization of this intermediate to form the final this compound product. This intramolecular condensation is achieved by heating the dichlorobenzoylbenzoic acid in the presence of concentrated sulfuric acid. acs.orggoogle.com

Step 1: Friedel-Crafts Acylation Phthalic anhydride + p-Dichlorobenzene --(AlCl₃)--> 2-(2',5'-Dichloro-2-benzoyl)benzoic acid

Step 2: Cyclization 2-(2',5'-Dichloro-2-benzoyl)benzoic acid --(H₂SO₄, heat)--> this compound

One documented procedure involves heating a mixture of phthalic anhydride, p-dichlorobenzene, and anhydrous aluminum chloride at 110-120°C. acs.org After removal of excess p-dichlorobenzene by steam distillation, the resulting 2',5'-dichloro-2-benzoylbenzoic acid is isolated and then cyclized by heating in concentrated sulfuric acid at 150°C to afford this compound. acs.org Variations of this method exist, including the use of phthaloyl chloride instead of phthalic anhydride, which can proceed at temperatures between 80 to 140°C. google.com The use of a eutectic mixture of aluminum chloride and sodium chloride has also been reported for the synthesis of various anthraquinones via Friedel-Crafts reactions. tandfonline.com

Table 1: Key Reagents and Conditions for Friedel-Crafts based Synthesis of this compound

| Step | Reactants | Catalyst/Reagent | Temperature (°C) | Product | Reference |

| Acylation | Phthalic anhydride, p-Dichlorobenzene | Anhydrous aluminum chloride | 110-120 | 2',5'-Dichloro-2-benzoylbenzoic acid | acs.org |

| Cyclization | 2',5'-Dichloro-2-benzoylbenzoic acid | Concentrated sulfuric acid | 150 | This compound | acs.org |

| Acylation | Phthaloyl chloride, 1,4-Dichlorobenzene | Friedel-Crafts catalysts | 80-140 | 2-(2',5'-dichlorobenzoyl)benzoic acid | google.com |

Condensation and Oxidation Pathways

Alternative pathways to this compound involve condensation and subsequent oxidation reactions. One such method starts from 1,4-dihydroxyanthraquinone (quinizarin). The hydroxy groups of quinizarin can be replaced with chlorine atoms by heating with thionyl chloride or a mixture of phosphoryl chloride and phosphorus pentachloride. scribd.com

Another approach involves the reaction of 2,5-dichlorothiophene with 1,4-naphthoquinone in the presence of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at elevated temperatures. researchgate.net This reaction proceeds through an oxidative cycloaddition mechanism. semanticscholar.org

Advanced Synthetic Strategies for this compound Derivatives

The chlorine atoms in this compound are susceptible to substitution, making it a versatile precursor for a wide array of derivatives. Advanced synthetic strategies, including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions, have been extensively explored to functionalize the anthraquinone core.

Nucleophilic Aromatic Substitution Reactions with Amines and Other Nucleophiles

The chlorine atoms at the 1 and 4 positions of this compound are activated towards nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of various nitrogen-based nucleophiles, leading to the synthesis of a broad range of aminoanthraquinone derivatives, which are important as dyes and biologically active molecules. researchgate.netnih.gov

The reaction of this compound with amines, such as aniline and its derivatives, can be facilitated by heat and sometimes in the presence of a base like potassium acetate and a copper catalyst. ias.ac.in For instance, reacting this compound with hydroxyaniline can yield 1,4-bis(4-hydroxyphenylamino)anthraquinone. nih.gov Similarly, reactions with other amines like 1,1-dimethyl-2-hydroxyethylamine can lead to mono- or di-substituted products depending on the reaction conditions. beilstein-journals.org The synthesis of various amino-substituted anthraquinones often involves the use of solvents like toluene, DMF, or ethanolamine at elevated temperatures. ias.ac.inifmmi.com

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Product | Reaction Conditions | Reference |

| Aniline | 1,4-Dianilinoanthraquinone | Potassium acetate, copper acetate, reflux | ias.ac.in |

| Hydroxyaniline | 1,4-Bis(4-hydroxyphenylamino)anthraquinone | - | nih.gov |

| 1,1-Dimethyl-2-hydroxyethylamine | 1-Chloro-4-((2-hydroxy-1,1-dimethylethyl)amino)anthraquinone and 1,4-Bis((2-hydroxy-1,1-dimethylethyl)amino)anthraquinone | - | beilstein-journals.org |

| 3-Amino-N-2-hexylcarbazole | - | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C | colab.ws |

Palladium-Catalyzed Cross-Coupling Reactions, including Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of haloarenes, and this compound is no exception. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, has been successfully applied to this compound. sciforum.net

Research has shown that chloroanthraquinones can undergo facile Suzuki-Miyaura cross-coupling reactions with substituted phenylboronic acids. researchgate.net These reactions are typically catalyzed by palladium complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). semanticscholar.orgsciforum.net The reaction is often carried out in a biphasic medium of a solvent like DME and an aqueous sodium carbonate solution. semanticscholar.orgsciforum.netmdpi.com This methodology provides a convenient route to arylated anthraquinones, which are of interest for their extended π-systems. researchgate.net

The Buchwald-Hartwig amination, another important palladium-catalyzed cross-coupling reaction, has also been employed for the synthesis of aminoanthraquinone derivatives. researchgate.netresearchgate.net This reaction allows for the formation of carbon-nitrogen bonds and has been used in the reaction of dichloroanthraquinones with various amines. beilstein-journals.orgd-nb.info

Selective Hydroxylation and Thiolation Reactions

The introduction of hydroxyl and thiol groups onto the anthraquinone scaffold can significantly alter its chemical and physical properties. While direct hydroxylation can be challenging, nucleophilic substitution of the chloro groups in this compound provides a viable route to hydroxy and thio derivatives.

Thiolation can be achieved by reacting this compound with thiols or their corresponding thiolates. For example, the reaction with 4-hydroxythiophenol in the presence of potassium hydroxide in ethylene glycol at elevated temperatures can yield thio-anthraquinone derivatives. lew.ro Similarly, reactions with other mercaptans like butyl-3-mercaptopropionate have been reported. dergipark.org.tr These thio-substituted anthraquinones are being investigated for various applications, including as tissue dyes and antimicrobial agents. lew.rodergipark.org.tr

Derivatization for Polymerizable Monomers

The transformation of this compound into polymerizable monomers is a critical step for its incorporation into larger macromolecular structures. This derivatization primarily involves nucleophilic aromatic substitution reactions followed by the introduction of a polymerizable group, such as a methacrylate. beilstein-journals.orgmdpi.com

A common strategy involves reacting this compound with a hydroxy-functionalized amine. mdpi.com For instance, the reaction with hydroxyaniline yields 1,4-bis(4-hydroxyphenylamino)anthraquinone. beilstein-journals.org This intermediate can then be further reacted with a compound like 2-bromoethanol to introduce terminal hydroxyl groups. beilstein-journals.org

To render these derivatives polymerizable, the hydroxyl groups are typically esterified. The use of methacryloyl chloride or methacrylic anhydride is a prevalent method to introduce methacrylate functionalities. beilstein-journals.orgmdpi.com For example, 1,4-bis(4-((2-hydroxyethyl)oxy)phenylamino)anthraquinone can be treated with methacrylic chloride to produce the polymerizable monomer 1,4-bis(4-((2-methacryloxyethyl)oxy)phenylamino)anthraquinone. beilstein-journals.org Similarly, the reaction of this compound with 1,1-dimethyl-2-hydroxyethylamine can yield both mono- and disubstituted products, which can then be esterified with methacryloyl chloride to form polymerizable red dyes. beilstein-journals.org

These synthetic strategies allow for the creation of a variety of colored monomers. By selecting different starting materials and reaction conditions, a spectrum of polymerizable dyes, including red, green, and blue, can be synthesized from anthraquinone precursors. beilstein-journals.orgresearchgate.net

Table 1: Examples of Polymerizable Monomers Derived from this compound

| Precursor | Reagents | Polymerizable Monomer | Color of Resulting Dye |

| This compound | 1) Hydroxyaniline, 2) 2-Bromoethanol, 3) Methacrylic chloride | 1,4-bis(4-((2-methacryloxyethyl)oxy)phenylamino)anthraquinone | Blue |

| This compound | 1) 1,1-Dimethyl-2-hydroxyethylamine, 2) Methacryloyl chloride | 1-chloro-4-((2-methacryloxy-1,1-dimethylethyl)amino)anthraquinone | Red |

Polymerization Reactions Involving this compound Monomers

Once synthesized, monomers derived from this compound can be incorporated into polymers through various polymerization techniques. The choice of method depends on the desired polymer architecture and properties.

Organometallic Condensation Polymerization

Organometallic condensation polymerization is a key method for creating polyanthraquinones. jku.atresearchgate.net This approach often involves the dehalogenation polycondensation of chloro-substituted anthraquinone monomers. researchgate.net For instance, poly(1,4-anthraquinone) (P14AQ) can be synthesized from this compound through an organometallic condensation reaction. jku.atrsc.org This type of polymerization can be catalyzed by zero-valent nickel complexes, such as those formed from bis(1,5-cyclooctadiene)nickel(0) and 2,2'-bipyridine, which facilitate C-C bond formation. researchgate.net

Covalent Incorporation into Macromolecular Architectures

Monomers derived from this compound can be covalently incorporated into various macromolecular architectures. beilstein-journals.orgresearchgate.net When these monomers contain functionalities like methacrylates, they can act as cross-linking agents in copolymerizations with other monomers, such as methyl methacrylate. mdpi.comresearchgate.net This allows for the creation of colored polymers where the dye is an integral part of the polymer backbone, offering advantages like improved stability. mdpi.com

Another approach involves palladium-catalyzed coupling reactions. For example, 3,6-diaminocarbazole can be coupled with dichloroanthraquinone isomers under palladium-catalyzed conditions to synthesize polymers. researchgate.net Similarly, palladium-catalyzed Suzuki-Miyaura reactions can be used to create conjugated microporous polymers by reacting precursors like 2,6-dibromoanthraquinone with donor molecules. researchgate.net These methods provide a versatile toolkit for designing and synthesizing a wide range of functional polymers based on the this compound scaffold.

Table 2: Polymerization of this compound Derivatives

| Monomer/Precursor | Polymerization Method | Resulting Polymer |

| This compound | Organometallic Condensation | Poly(1,4-anthraquinone) (P14AQ) |

| 1,4-bis(4-((2-methacryloxyethyl)oxy)phenylamino)anthraquinone | Radical Copolymerization | Covalently colored polymer |

| 1,5-Dichloroanthraquinone and di- or trioxadiamines | Asymmetric cross-coupling | Chiral macrocycles |

Mechanistic Aspects of this compound Synthesis and Transformation

Understanding the reaction mechanisms is crucial for optimizing the synthesis and transformation of this compound and its derivatives.

Reaction Mechanism Elucidation in Cyclization Steps

The synthesis of this compound itself often involves a Friedel-Crafts acylation followed by a cyclization step. google.com A common route is the acylation of 1,4-dichlorobenzene with phthaloyl chloride, which forms 2-(2',5'-dichlorobenzoyl)benzoic acid. google.com This intermediate is then cyclized by heating in sulfuric acid to yield this compound. google.com The cyclization is a well-known reaction for converting benzoylbenzoic acids to anthraquinones and can be carried out using 95-100% sulfuric acid or oleum. google.com

In the synthesis of more complex derivatives, such as tetraanthraquinonoporphyrazines, the intramolecular cyclization of substituted benzoyltrimellitic acids is a key step. researchgate.net The conditions of this cyclization can also lead to other reactions, such as sulfonation, depending on the substituents present. researchgate.net

Investigation of Catalytic Effects in Transformations

Catalysts play a significant role in the transformations of this compound and its derivatives. In organometallic condensation polymerization, the choice of catalyst, such as a zero-valent nickel complex, is critical for achieving efficient C-C bond formation. researchgate.net

Palladium-catalyzed reactions are also widely used. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be used to synthesize aminocarbazole-anthraquinone fused dyes and polymers by coupling 3-aminocarbazole with chloroanthraquinone isomers. researchgate.net Similarly, the Suzuki-Miyaura reaction, another palladium-catalyzed process, is employed to create C-C bonds in the synthesis of conjugated microporous polymers from bromoanthraquinone precursors. researchgate.net The efficiency and selectivity of these reactions are highly dependent on the specific palladium catalyst and ligands used.

The introduction of halogen atoms as substituents on the anthraquinone core can also influence its photocatalytic activity. zhongkefu.com.cn Halogen substitution can enhance the photocatalytic oxidation activity by increasing the quantum yield of phosphorescence to fluorescence, leading to a higher number of triplet-state molecules and increased redox capacity. zhongkefu.com.cn

Structural Elucidation and Spectroscopic Analysis in 1,4-dichloroanthraquinone Research

Advanced Spectroscopic Characterization Techniques

The structural elucidation of 1,4-dichloroanthraquinone and its derivatives relies heavily on a suite of spectroscopic methods. These techniques provide detailed insights into the molecule's framework and electronic properties.

Infrared and Raman Spectroscopy

In a study on 1,5-dichloroanthraquinone, the mid and far FTIR and FT-Raman spectra were measured, and the fundamental vibrational frequencies were evaluated using density functional theory (DFT) calculations. nih.gov The vibrational spectra were interpreted with the aid of normal coordinate analysis, leading to an unambiguous assignment of all fundamental vibrations. nih.gov For instance, the characteristic carbonyl (C=O) stretching vibrations in anthraquinone derivatives typically appear in the region of 1650-1680 cm⁻¹. In the case of thioanthraquinone derivatives synthesized from 1,5-dichloroanthraquinone, characteristic C=O absorptions were observed at 1671 and 1726 cm⁻¹ in their FTIR spectra. dergipark.org.tr

The following table summarizes typical vibrational frequencies for anthraquinone derivatives, which can be used as a reference for this compound.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C=O Stretching | 1650 - 1680 |

| C=C Aromatic Stretching | 1570 - 1600 |

| C-Cl Stretching | 600 - 800 |

This table is illustrative and based on general knowledge of anthraquinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H-NMR and ¹³C-NMR data are available. nih.gov

The ¹H-NMR spectrum provides information about the chemical environment of the hydrogen atoms. In this compound, the protons on the unsubstituted benzene ring are expected to show complex splitting patterns due to coupling with each other.

The ¹³C-NMR spectrum reveals the number and types of carbon atoms in the molecule. The spectrum for 1,5-dichloroanthraquinone has been reported, providing a basis for comparison. nih.gov In a study of thioanthraquinone derivatives of 1,5-dichloroanthraquinone, the carbonyl carbons resonated at approximately 183 ppm. dergipark.org.tr

| Nucleus | Chemical Shift (ppm) - Reference Data for Dichloroanthraquinones |

| ¹H-NMR | |

| Aromatic Protons | ~7.8 - 8.2 |

| ¹³C-NMR | |

| Carbonyl Carbons (C=O) | ~183 |

| Aromatic Carbons (C-Cl) | ~130 - 140 |

| Aromatic Carbons (C-H) | ~125 - 135 |

| Aromatic Carbons (Quaternary) | ~130 - 140 |

Note: The chemical shifts are approximate and can vary depending on the solvent and specific derivative.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Maxima Analysis

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption spectrum of this compound is characterized by a very broad absorption band, which has been shown to consist of two overlapping π,π* transitions. oup.com The introduction of substituents on the anthraquinone core significantly influences the absorption maxima.

For instance, the monosubstituted derivative, 1-chloro-4-((2-hydroxy-1,1-dimethylethyl)amino)anthraquinone, is red with an absorption maximum at 506 nm, while the disubstituted product, 1,4-bis((2-hydroxy-1,1-dimethylethyl)amino)anthraquinone, is blue with absorption maxima at 574 and 618 nm. nih.gov Another derivative, 1,4-bis(4-((2-methacryloxyethyl)oxy)phenylamino)anthraquinone, exhibits absorption maxima at 408, 600, and 644 nm. nih.gov A dyad of terrylenedicarboximide and this compound shows a maximum absorption band at 1140 nm. nih.gov

| Compound | Solvent | λmax (nm) |

| 1-Chloro-4-((2-hydroxy-1,1-dimethylethyl)amino)anthraquinone | Not Specified | 506 |

| 1,4-Bis((2-hydroxy-1,1-dimethylethyl)amino)anthraquinone | Not Specified | 574, 618 |

| 1,4-Bis(4-((2-methacryloxyethyl)oxy)phenylamino)anthraquinone | Not Specified | 408, 600, 644 |

| Terrylene-anthraquinone Dyad | Not Specified | 1140 |

Fluorescence Spectroscopy of Functionalized Derivatives

While this compound itself is not typically fluorescent, its functionalized derivatives can exhibit interesting fluorescence properties. Novel thioanthraquinone analogues synthesized from 1,5-dichloroanthraquinone have been shown to be fluorescent. dergipark.org.tr The delocalization of the π-electron system in the aromatic thioanthraquinone skeleton is responsible for their fluorescence. dergipark.org.tr

For example, one such derivative displayed an excitation wavelength (λexc) at 530 nm and an emission wavelength (λem) at 565 nm. dergipark.org.tr Another derivative showed an excitation at 518 nm and an emission at 567 nm. dergipark.org.tr These fluorescent derivatives have potential applications in areas like molecular sensing and drug delivery systems. dergipark.org.tr

| Derivative | Excitation Wavelength (λexc) (nm) | Emission Wavelength (λem) (nm) |

| Thioanthraquinone Analogue 1 | 530 | 565 |

| Thioanthraquinone Analogue 2 | 518 | 567 |

| Thioanthraquinone Analogue 3 | 580 | 505 |

Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. While a specific crystallographic study for this compound was not detailed in the provided search results, numerous studies have been conducted on its derivatives.

For instance, the crystal structure of 1,5-dichloro-4,8-dinitroanthraquinone has been determined. researchgate.net This compound crystallizes in the monoclinic space group P2₁ with a unit cell that contains two molecules. researchgate.net The ring skeleton is nearly planar, with the nitro groups being significantly twisted relative to the mean plane of the ring system. researchgate.net Another study reported the crystal structure of a cysteine-incorporated anthraquinone derivative, revealing details about its molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking. semanticscholar.orgmdpi.com The anthraquinone moieties were found to be stacked with an intermolecular distance of 3.593 Å between the planes of the central rings. semanticscholar.org

The following table summarizes crystallographic data for a derivative of dichloroanthraquinone.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| 1,5-Dichloro-4,8-dinitroanthraquinone | Monoclinic | P2₁ | 5.9596 | 11.3897 | 9.8667 | 93.519 | 2 |

This data is for a related derivative and provides an example of the type of information obtained from single-crystal X-ray diffraction.

Analysis of Molecular Packing and Intermolecular Interactions

The arrangement of this compound molecules in the solid state and the non-covalent forces governing their assembly are critical to understanding its material properties. Research on quinone molecules demonstrates a strong tendency to form self-assembled structures. In the crystalline phase, the packing of anthraquinone derivatives is largely dictated by a combination of intermolecular interactions, including hydrogen bonds and π-π stacking. mdpi.comsemanticscholar.org

For instance, studies on similar anthraquinone derivatives reveal that molecules are often linked into complex networks through hydrogen bonding. In the crystal structure of a cysteine-incorporated anthraquinone, intermolecular hydrogen bonds were observed between a carbonyl group and a peptide amine, with a hydrogen-to-oxygen distance (H···O) of 2.08 Å. mdpi.com Furthermore, π-π interactions are a dominant feature, where the aromatic planes of adjacent anthraquinone moieties stack over each other. mdpi.com The distance between the planes of the central rings in this derivative was found to be 3.593 Å. mdpi.com

Theoretical approaches, such as Symmetry-Adapted Perturbation Theory (SAPT), have been employed for related quinone compounds to dissect the nature of these intermolecular forces. mdpi.comresearchgate.net SAPT analysis allows for the decomposition of the total interaction energy into distinct physical components: electrostatics, exchange, induction (polarization), and dispersion. mdpi.com For dimers of 1,4-dihydroxy-anthraquinone, a structurally similar compound, SAPT results have shown that dispersion forces are primarily responsible for the intermolecular attraction, while the mutual polarization of the monomers is relatively weak. mdpi.comresearchgate.net Such computational analyses reveal that intermolecular hydrogen bonds are significantly weaker than the intramolecular hydrogen bonds present in substituted anthraquinones. mdpi.comresearchgate.net In the case of dichloroanthraquinone itself, density functional theory (DFT) calculations have been used to explain the formation of one-dimensional chain structures on gold surfaces, which are stabilized by O•••H hydrogen bonds between neighboring molecules.

Computational Chemistry and Theoretical Investigations

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool for elucidating the structural and electronic properties of this compound and its derivatives. mdpi.comnih.gov These theoretical investigations provide deep insights that complement experimental findings, enabling a detailed understanding of molecular geometry, electronic structure, and spectroscopic behavior. researchgate.netresearchgate.net

DFT calculations are widely applied to investigate the electronic properties of anthraquinone derivatives, including their redox behavior, which is crucial for applications like organic batteries. acs.orgresearchgate.net The electronic structure is heavily influenced by substituents on the anthraquinone core. acs.org Computational studies on approximately 50 different anthraquinone derivatives have shown that substitution with electron-donating or electron-withdrawing groups systematically modifies the electronic landscape and, consequently, the electrochemical properties. acs.orgresearchgate.net

A key finding from these theoretical studies is the strong correlation between the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the molecule's reduction potential. acs.org This relationship allows the computed LUMO energy to be used as a reliable descriptor for screening large libraries of potential anthraquinone-based materials for specific electrochemical applications. acs.org For example, the complete methylation of an anthraquinone core can improve its reduction window by approximately 0.4 V. acs.org Furthermore, DFT studies have been instrumental in understanding the interaction between the quinone and ions in solution, showing that lithium ions can increase the reduction potential of anthraquinone by forming a Lewis base-Lewis acid complex. acs.orgresearchgate.net

Determining the most stable three-dimensional structure of a molecule is a foundational step in computational analysis. For this compound and its derivatives, geometry optimization is typically performed using DFT methods, such as the B3LYP functional, paired with a suitable basis set like 6-31G(d) or 6-311+G(2d,2p). mdpi.commdpi.comacs.org This process calculates the minimum energy geometry of the molecule, providing optimized bond lengths and angles that can be compared with experimental data from X-ray crystallography. mdpi.com

For substituted anthraquinones, conformational analysis is particularly important. The rotation of substituent groups can lead to different stable conformers, or atropisomers, with distinct energies. acs.org DFT calculations can predict the existence of these conformers and determine their relative energetic stability. acs.org For example, in 1,8-ditolylanthrone, DFT computations predicted two atropisomers (syn and anti) with nearly identical energies. acs.org The small energy difference between possible isomers, as calculated by DFT, can explain their concurrent formation in chemical reactions. mdpi.com

researchgate.netmdpi.com| Parameter | Typical Method/Basis Set | Purpose | Reference |

|---|---|---|---|

| Functional | B3LYP, PBE0 | Approximates the exchange-correlation energy in the DFT calculation. | |

| Basis Set | 6-31G(d), 6-31G(d,p), 6-311+G(2d,2p) | A set of mathematical functions used to describe the shape of the electron orbitals. |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. mdpi.comnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), indicates the molecule's stability and the energy required for an electronic transition. mdpi.comresearchgate.net

In substituted anthraquinones, the spatial distribution of these orbitals is well-defined. The LUMO is typically localized on the electron-accepting anthraquinone core, while the HOMO is situated on the electron-donating substituent groups. nih.govrsc.org This separation facilitates an intramolecular charge transfer (CT) upon photoexcitation. nih.gov The energies of the HOMO and LUMO can be precisely tuned by changing the substituents. For instance, substituting with a strong electron-donating group like p-phenylenediamine raises the HOMO energy, which reduces the HOMO-LUMO gap and leads to a bathochromic (red) shift in the absorption spectrum. nih.gov

Molecular Electrostatic Potential (MEP) maps are another critical output of DFT calculations, visualizing the charge distribution across a molecule. mdpi.com These maps illustrate regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. mdpi.com For anthraquinone derivatives, the most negative regions are consistently found around the electronegative oxygen atoms of the carbonyl groups, while the most positive regions are located around the hydrogen atoms. mdpi.com

nih.gov| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 1-(p-Tolylamino)anthraquinone | -5.19 | -2.59 | 2.60 | |

| 1,4-Bis(p-tolylamino)anthraquinone | -4.82 | -2.59 | 2.23 |

Computational methods are extensively used to predict spectroscopic properties, which can then be validated against experimental measurements. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules like this compound. mdpi.comresearchgate.net Studies comparing different functionals have shown that PBE0 often yields more accurate predictions for the maximum absorption wavelength (λmax) of anthraquinone dyes compared to the more common B3LYP functional. researchgate.net By applying optimized computational procedures and linear regression analysis, it is possible to predict the λmax for a wide range of anthraquinones with a mean absolute error of just 6 nm and a standard deviation of 8 nm. researchgate.net

Similarly, DFT calculations are employed to predict vibrational spectra (Infrared and Raman). nih.gov A detailed vibrational analysis of 1,5-dichloroanthraquinone, a close isomer of the title compound, utilized DFT (B3LYP/6-31G*) to calculate fundamental vibrational frequencies. nih.gov The theoretical spectra, interpreted with the aid of normal coordinate analysis and potential energy distribution (PED), allowed for an unambiguous assignment of all fundamental vibrational modes observed in the experimental FTIR and FT-Raman spectra. nih.gov The excellent agreement between the scaled theoretical wavenumbers and the experimental data confirms the utility of DFT for interpreting the vibrational characteristics of halogenated anthraquinones. nih.gov

nih.gov| Compound/Derivative Class | Property | Experimental Value | Theoretical Value (Method) | Reference |

|---|---|---|---|---|

| 1-(p-Tolylamino)anthraquinone | λmax (nm) | 459 | 407 (TD-DFT: B3LYP/6-31G(d)) | |

| 1,4-Bis(p-tolylamino)anthraquinone | λmax (nm) | 581 | 556 (TD-DFT: B3LYP/6-31G(d)) |

Advanced Applications and Functional Materials Development Involving 1,4-dichloroanthraquinone

Research in Dye Chemistry and Coloration Technologies

1,4-Dichloroanthraquinone serves as a fundamental building block in the synthesis of a diverse range of dyes and pigments. The reactivity of its chlorine atoms allows for the introduction of various auxochromes (color-enhancing groups) and functional moieties, leading to materials with tailored colors and properties.

This compound is a key intermediate in the production of high-performance dyes prized for their durability and vibrant colors. By reacting this compound with different amines, a wide spectrum of colors can be achieved. For instance, its derivatives are crucial for creating dyes with excellent lightfastness, making them suitable for textiles and paper that require long-lasting coloration. chemimpex.com The resulting anthraquinone dyes are known for their stability against heat and oxidizing agents. mdpi.com

One significant application is in the synthesis of polyamide colorants. Research has demonstrated the synthesis of polyamides by reacting 1,4-diamino anthraquinone (a derivative of this compound) with various aliphatic diacids. scirp.org These polymeric dyes have been successfully applied to polyester fabrics under high pressure and to cotton using the leuco vatting method, exhibiting good wash, light, and rubbing fastness properties. scirp.org This approach creates colored polymers with inherent dye properties, offering a pathway to materials with integrated color and enhanced thermal stability. mdpi.com

The following table summarizes the fastness properties of polyamide dyes derived from 1,4-diaminoanthraquinone on polyester fabric.

| Dye Sample | Light Fastness (Blue Wool Scale) | Wash Fastness (Staining) | Wash Fastness (Change in Color) |

| Poly NAM | 6 | 4 | 4-5 |

| Poly NAS | 6 | 4 | 4 |

| Poly NAA | 6 | 4-5 | 4 |

| Data sourced from research on polycondensation products of 1,4-diamino anthraquinone. scirp.org |

The applications of this compound derivatives extend into the formulation of specialized inks and paints, where their stability and color intensity contribute to improved performance and longevity. chemimpex.com The creation of reactive anthraquinone colorants from dichloroanthraquinone intermediates is particularly notable. google.com These colorants contain copolymerizable vinyl groups, allowing them to be chemically integrated into polymer-based systems like UV-curable coatings, inks, and paints. google.com

This covalent bonding prevents the dye from migrating or leaching out of the final product, a critical feature for high-durability coatings. google.com U.S. Patent 5,367,039, for example, describes the preparation of colored vinyl polymers for inks and paints by polymerizing vinyl monomers with reactive anthraquinone dyes. google.com This technology leverages the robust anthraquinone structure to create brilliant and stable colors for demanding applications.

A significant area of research involves chemically attaching anthraquinone dyes, derived from this compound, to polymer backbones. mdpi.combeilstein-journals.org This creates macromolecules with covalently bound chromophores, preventing dye diffusion and enhancing physiological compatibility, which is crucial for medical applications like colored iris implants. beilstein-journals.org

In one synthetic approach, this compound is reacted with hydroxy-functionalized amines. mdpi.combeilstein-journals.org The resulting dye derivative, which now has free hydroxyl groups, can be further reacted with agents like methacryloyl chloride. mdpi.combeilstein-journals.org This step introduces polymerizable methacrylate functionalities onto the dye molecule. The resulting monomeric dye can then be copolymerized with other monomers. Because these dyes possess two polymerizable groups, they can also function as cross-linking agents, creating stable, colored polymer networks. beilstein-journals.org

A variety of colored dyes suitable for polymerization have been synthesized using this method:

Blue Monomeric Dye : Synthesized from this compound and hydroxyaniline, followed by methacrylation. beilstein-journals.org

Red Monomeric Dyes : Prepared by reacting 1-chloroanthraquinone with specific amino alcohols, followed by esterification. beilstein-journals.org

Green Monomeric Dye : Created through the reaction of 5,8-dichloro-1,4-dihydroxyanthraquinone with 2-(4-aminophenyl)ethanol and subsequent methacrylation. beilstein-journals.org

By mixing these primary-colored monomeric dyes in different ratios, a wide spectrum of brilliant and stable colors can be generated within various polymer materials. beilstein-journals.org

The reaction of this compound with various aniline and p-phenylenediamine derivatives is a powerful method for creating a library of color-tunable dyes. Researchers have synthesized a series of arylaminoanthraquinone derivatives where the color can be finely controlled by the precise selection and positioning of substituents on the arylamino group.

This color tuning is achieved by modulating the intramolecular charge transfer (CT) interaction between the electron-donating arylamino groups and the electron-accepting anthraquinone core. Key findings from this research include:

Bathochromic Shift : Effective intramolecular hydrogen-bond-assisted CT interactions induce a significant bathochromic (red) shift in the dye's absorption spectrum.

Substituent Effects : The introduction of stronger electron-donating groups (like a dialkylamino group on the phenylenediamine) or electron-accepting groups (like a sulfone unit) can precisely control the frontier molecular orbital energies (HOMO and LUMO), allowing for the creation of dyes that absorb into the near-infrared (NIR) region.

Positional Isomers : The substitution pattern (e.g., 1,4-disubstituted vs. 1,8-disubstituted) significantly affects the photophysical properties, leading to different colors even with the same substituents.

This research demonstrates that the anthraquinone scaffold is highly versatile for developing long-wavelength absorbing dyes by carefully engineering its electronic structure.

Organic Electronic and Photovoltaic Device Applications

The electron-accepting properties of the anthraquinone core have led to its exploration in the field of organic electronics, particularly for organic photovoltaic (OPV) devices.

In organic solar cells, a key component is an electron acceptor material that can efficiently receive electrons from a light-absorbing donor material. While fullerenes have historically dominated this role, research is active in developing non-fullerene acceptors to overcome their limitations. rsc.org

Recent work has highlighted the potential of materials derived from this compound in this area. acs.orgmpg.de Scientists have synthesized a novel dyad molecule, FTQ, by performing a C-N coupling reaction between an amino-substituted terrylenedicarboximide (TMI) and this compound. acs.orgmpg.de This innovative molecular design has produced a material with properties highly desirable for organic electronics:

NIR-II Absorption : The FTQ molecule exhibits an optical absorption band that peaks at 1140 nm and extends into the 1500 nm range, placing it in the second near-infrared (NIR-II) window, a region of interest for various applications. acs.orgmpg.de

Ultrastrong Dipole Moment : Due to intense intramolecular charge transfer, the FTQ molecule possesses an exceptionally high dipole moment of 14.4 ± 0.4 Debye. acs.orgmpg.de Such strong dipole moments are a desirable feature in materials for organic photovoltaics and ferroelectrics. acs.org

The development of the FTQ molecule from a this compound precursor showcases a new design strategy for creating charge-free organic molecules with ultrastrong dipole moments, opening new avenues for their use as electron acceptors in next-generation organic solar cells. acs.orgmpg.de

Integration into Organic Light-Emitting Diode (OLED) Materials

While direct integration of this compound into OLEDs is not extensively documented in readily available research, its derivatives are noted for their potential in electronic materials. The electrochemical stability of anthraquinone derivatives makes them valuable for synthesizing organic semiconductors and electron transport layers in OLED displays. The broader family of anthraquinones is recognized for its use in creating high-purity specialty chemicals suitable for applications like photovoltaic cells and OLED materials, where purity standards are exceptionally high (≥99.8%). The compound is also commercially available as a material for organic light-emitting diodes (OLEDs), organic solar cells (OPV), and organic transistors (OFET), indicating its relevance in this sector. chemscene.com

Advanced Materials Science and Polymer Chemistry

This compound serves as a key monomer in the synthesis of innovative polymers with significant potential in materials science.

The development of functional materials for sensors and electronic devices is an active area of research. While specific studies detailing the use of this compound in sensors are not prominent, the broader class of anthraquinone-based materials is being explored for such applications. For instance, metal-organic frameworks (MOFs), which can be constructed with functional organic ligands, are being investigated as high-performance sensors for gases and volatile organic compounds. rsc.org The principle relies on the interaction between the porous material and the analyte, leading to a measurable response. rsc.org

In the realm of electronic devices, the focus has been on creating polymers with tailored properties. The polymerization of this compound yields poly(1,4-anthraquinone) (P14AQ), a material with notable characteristics. psu.educoventry.ac.uk Due to its solubility in chloroform, P14AQ is considered a promising candidate for use in flexible and high-performance energy-storage devices. coventry.ac.uk

A significant application of this compound lies in the development of electroactive polymers for energy storage, particularly for lithium-ion batteries. Researchers have successfully synthesized poly(1,4-anthraquinone) (P14AQ) through the condensation polymerization of this compound. psu.edu This polymer, when used as a cathode material in rechargeable lithium batteries, has demonstrated exceptional performance.

Key findings from research on P14AQ include:

High Reversible Capacity: P14AQ exhibits a reversible capacity that is nearly equal to its theoretical value. psu.eduresearchgate.net

Stable Cycling Performance: The material shows remarkable stability over numerous charge-discharge cycles. psu.eduresearchgate.net

Fast Charging/Discharging: P14AQ can be charged and discharged at high rates. psu.eduresearchgate.net

These properties make P14AQ a superior organic electrode material compared to many previously reported organic polymers. psu.edu The direct coupling of anthraquinone rings without inactive linkers contributes to a higher theoretical capacity and potentially facilitates electron transport. psu.edu

Table 1: Electrochemical Performance of P14AQ Cathode

| Property | Value |

| Theoretical Specific Capacity | ~260 mAh g⁻¹ |

| Reversible Capacity | >257 mAh g⁻¹ researchgate.net |

| Capacity Retention (after 1000 cycles) | 99.4% researchgate.net |

| Energy Density | 560 Wh kg⁻¹ psu.edu |

This table presents a summary of the electrochemical performance of poly(1,4-anthraquinone) as a cathode material in lithium-ion batteries.

The solubility of poly(1,4-anthraquinone) (P14AQ) in solvents like chloroform is a significant advantage for its application in flexible and high-performance device architectures. coventry.ac.uk This processability allows for the creation of thin films and coatings, which are essential for developing flexible batteries and other electronic components. The ability to be solution-processed opens up possibilities for manufacturing large-area and cost-effective devices. Research has shown that electrodes made from quinone-based polymers can exhibit remarkable flexibility, retaining a high percentage of their initial capacity even after being bent thousands of times. mdpi.com

Pharmaceutical and Biomedical Research Applications

Beyond materials science, derivatives of anthraquinone have been investigated for their biological activities.

The antimicrobial properties of anthraquinone derivatives are a subject of ongoing research. Studies have shown that the structure of these compounds, including the nature and position of substituents on the anthraquinone core, plays a crucial role in their antibacterial activity. nih.gov For example, it has been established that certain anthra[1,2-d] psu.educoventry.ac.ukjku.attriazine-4,7,12(3H)-triones exhibit selective antibacterial activity against Gram-positive bacteria, including strains of Staphylococcus aureus. researchgate.net While direct studies on the antimicrobial properties of this compound are not extensively detailed, the broader class of anthraquinones represents a promising area for the development of new antimicrobial agents. nih.gov

Exploration as Anticancer Agents and Enzyme Inhibitors

The anthraquinone scaffold is a core component of several clinically significant anticancer drugs, and as such, derivatives of this compound are being investigated for their potential as therapeutic agents. Research indicates that the biological activity of some anthraquinone derivatives is linked to their ability to intercalate into DNA, which can disrupt DNA replication and transcription processes, ultimately leading to apoptosis in cancer cells. Furthermore, some derivatives have been shown to generate reactive oxygen species (ROS), inducing oxidative stress within cells, a mechanism that is being explored for cancer treatment. smolecule.com

While direct studies on this compound as an anticancer agent are not extensively detailed in the provided results, its derivatives are a focus of research. For instance, mitoxantrone, an aminoanthraquinone derivative, is an established antineoplastic agent used against various cancers. dergipark.org.tr The development of novel thioanthraquinone analogues from 1,5-dichloroanthraquinone has yielded compounds with potential anticancer properties. dergipark.org.tr The synthesis of various 9-acyloxy-1,5-dichloroanthracene analogues has also been explored as potential anticancer agents. researchgate.net These studies highlight the importance of the chloroanthraquinone framework in designing new antitumor compounds.

In the realm of enzyme inhibition, anthraquinone derivatives are known to interact with various enzymes. For example, they have been studied as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and a target for many anticancer drugs. dergipark.org.tr Additionally, certain anthraquinone derivatives have shown inhibitory activity against other enzymes like protein tyrosine phosphatases and indoleamine 2,3-dioxygenase 1 (IDO1). researchgate.net The ability to inhibit specific enzymes makes these compounds interesting candidates for targeted therapies.

Table 1: Research Highlights of Dichloroanthraquinone Derivatives in Anticancer and Enzyme Inhibition Studies

| Derivative Class | Research Focus | Potential Mechanism of Action | Reference |

|---|---|---|---|

| Thioanthraquinone Analogues | Synthesis and evaluation of new anticancer agents. | Not specified | dergipark.org.tr |

| 9-Acyloxy Dichloroanthracene | Development of potential anticancer agents. | Not specified | researchgate.net |

| Aminoanthraquinone Derivatives | Model for established anticancer drugs like mitoxantrone. | DNA intercalation, Topoisomerase II inhibition. | dergipark.org.tr |

| General Anthraquinone Derivatives | Inhibition of various enzymes. | Targeting enzymes like protein tyrosine phosphatases and IDO1. | researchgate.net |

Role as Pharmaceutical Intermediates in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. biosynth.comgetchem.com Its reactivity allows for the introduction of various functional groups, enabling the creation of a diverse library of compounds for biological screening.

A significant application of this compound is in the synthesis of dye molecules that can be used in photothermal therapy (PTT). For example, it has been used in the synthesis of a terrylenedicarboximide–anthraquinone dyad, which exhibits strong absorption in the near-infrared (NIR-II) region, making it a promising chromophore for PTT. acs.org This synthetic route involves a C–N coupling reaction with an amino-substituted terrylenedicarboximide, followed by dehydrocyclization. acs.org

The compound is also a precursor for creating polymerizable dyes. By reacting this compound with molecules like 1,1-dimethyl-2-hydroxyethylamine, monosubstituted and disubstituted products can be obtained, which can then be esterified to create polymerizable monomers. beilstein-journals.org These monomers can be incorporated into polymers for various applications.

Furthermore, this compound is a key starting material for producing other important chemical intermediates. For instance, it is used to synthesize this compound-2,3-dicarboxylic acids, which are then used to create tetraanthraquinonoporphyrazine complexes with lanthanides. researchgate.net It is also a precursor in the synthesis of 1,4-diamino-2,3-dichloroanthraquinone, another important dye intermediate. google.comsigmaaldrich.com The synthesis often involves a Friedel-Crafts acylation of 1,4-dichlorobenzene with phthaloyl chloride, followed by cyclization. smolecule.comgoogle.com

Advanced Applications in Medical Devices

The stability and color properties of dyes derived from this compound make them suitable for use in medical devices. One notable application is in the creation of colored polymers for iris implants, which are used to replace damaged irides. beilstein-journals.org

For such applications, the dyes must be biocompatible and stable. Research has shown that methacrylated anthraquinone dyes derived from this compound can be covalently incorporated into copolymers. beilstein-journals.org This covalent bonding prevents the dyes from leaching out of the polymer network, which is a critical safety requirement for medical implants. beilstein-journals.org These dye-containing polymers have been shown to be stable under simulated physiological conditions, showing no significant changes in their transmission spectra after prolonged exposure to light. beilstein-journals.org A derivative, 1,4-diamino-2,3-dichloroanthraquinone, also exhibits antimicrobial properties, making it valuable for developing coatings for medical devices to reduce infection risks. chemimpex.com

Catalysis and Photosensitization Studies

The electrochemical and photochemical properties of this compound and its derivatives have led to their investigation in the fields of catalysis and photosensitization.

Catalytic Roles in Organic Synthesis, including Oxidation Reactions

Anthraquinones, in general, can act as redox mediators, facilitating electron transfer in various chemical reactions. nih.govsciopen.com While specific examples of this compound as a catalyst in oxidation reactions are not prevalent in the provided search results, the broader class of anthraquinones is recognized for this capability. sciopen.com The synthesis of this compound itself can be achieved through the condensation and oxidation of phthalide and p-dichlorobenzene. chemicalbook.com The process often involves a Friedel-Crafts acylation followed by cyclization in sulfuric acid. smolecule.com

Function as Photosensitizers and Electron Transfer Mediators

This compound and its derivatives are recognized for their function as photosensitizers and electron transfer mediators. getchem.comsciopen.comnih.gov Anthraquinones are known to be photochemically active organic photosensitizers that can address issues like low light utilization and carrier separation efficiency in various systems. sciopen.comnih.govresearchgate.netbohrium.com

Upon absorption of light, these molecules can be excited to a triplet state. ifmmi.com This excited state can then participate in energy or electron transfer processes. For example, amino-substituted anthraquinone derivatives have been studied for their intersystem crossing efficiency and their ability to act as photoinitiators for the polymerization of monomers. ifmmi.com The mechanism is believed to involve hydrogen abstraction by the photoinitiator in its triplet excited state. ifmmi.com

The electron-accepting nature of the anthraquinone core allows these molecules to act as electron acceptors or mediators in various processes. getchem.comrsc.org Studies on different dichloroanthraquinone isomers have shown their ability to accelerate the decolorization of reactive dyes, acting as redox mediators. researchgate.net The efficiency of this process is related to the substitution pattern of the chlorine atoms. researchgate.net Similarly, dichloroanthraquinone derivatives have been immobilized on activated carbon anodes to enhance the performance of direct glucose alkaline fuel cells by acting as electron mediators. mdpi.com

Photocatalytic Applications in Environmental Contexts

The photosensitizing and electron transfer mediating properties of anthraquinones make them promising candidates for photocatalytic applications, particularly in environmental remediation. sciopen.comnih.govresearchgate.netbohrium.com Anthraquinone-based photocatalytic systems are being explored for pollutant degradation. sciopen.comnih.govresearchgate.netbohrium.com

By acting as photosensitizers, these compounds can enhance the generation of reactive oxygen species, which can then degrade organic pollutants in water. Their role as redox mediators can also facilitate the biodegradation of contaminants like azo dyes. nih.gov For instance, 1,8-dichloroanthraquinone has been incorporated into a polymer membrane to catalyze the biodegradation of azo dyes by promoting electron transfer. nih.gov Although practical applications can be limited by low electrical conductivity and potential secondary contamination, immobilizing anthraquinone derivatives on supports like graphene is a strategy being explored to overcome these challenges. sciopen.comnih.gov

Analytical Chemistry Applications

In the realm of analytical chemistry, the development of sensitive and selective reagents is paramount for the accurate detection and quantification of various analytes. While direct applications of this compound as a primary analytical reagent are not extensively documented in scientific literature, its structural framework is foundational to the development of such reagents. Its derivatives and isomers, however, demonstrate significant utility, operating on principles that are theoretically applicable to this compound itself. The core of these applications lies in the electron-deficient nature of the anthraquinone system, which allows it to act as an electron acceptor in chemical interactions.

Reagent Development for Chemical Detection and Quantification

The primary mechanism through which anthraquinone derivatives function as analytical reagents is through the formation of charge-transfer (CT) complexes. This process involves the interaction between an electron-donating molecule (the analyte) and an electron-accepting molecule (the reagent). Anthraquinones, with their conjugated π-system and electron-withdrawing carbonyl and chloro groups, are effective π-electron acceptors. researchgate.netcolab.ws

A notable example, illustrating this principle, involves the isomer 1,5-dichloroanthraquinone. It has been successfully used as a reagent for the spectrophotometric determination of the drug cimetidine. researchgate.netresearchgate.net In this application, the electron-rich cimetidine molecule donates electrons to the electron-deficient 1,5-dichloroanthraquinone. This interaction forms a new, colored charge-transfer complex with a distinct absorption peak in the UV-Vis spectrum, which can be measured to quantify the concentration of the drug. researchgate.netresearchgate.net

Detailed Research Findings from an Isomer Study (1,5-dichloroanthraquinone):

A study on the reaction between cimetidine and 1,5-dichloroanthraquinone in an acetone solution revealed the formation of a charge-transfer complex with a strong absorption maximum at 343 nm. researchgate.netresearchgate.net The intensity of this absorption was found to be directly proportional to the concentration of cimetidine, providing a basis for quantification. The method demonstrated high sensitivity and was successfully applied to determine cimetidine in pharmaceutical tablets and capsules. researchgate.net

The key analytical parameters for this method are summarized in the table below, showcasing the potential of dichloroanthraquinone structures in analytical applications.

| Parameter | Value | Source |

| Analyte | Cimetidine | researchgate.net |

| Reagent | 1,5-Dichloroanthraquinone | researchgate.net |

| Wavelength (λmax) | 343 nm | researchgate.netresearchgate.net |

| Linear Range | 0.01–0.5 µg/mL | researchgate.net |

| Detection Limit | 0.006 µg/mL | researchgate.net |

| Molar Ratio (Analyte:Reagent) | 2:1 | researchgate.net |

| Correlation Coefficient (r) | 0.9995 | researchgate.net |

While this data pertains to the 1,5-isomer, it establishes a clear precedent for the utility of the dichloroanthraquinone scaffold in developing sensitive analytical methods.

Furthermore, derivatives of this compound are noted for their role in analytical chemistry. For instance, 1,4-diamino-2,3-dichloroanthraquinone, which can be synthesized from this compound, is explicitly used as a reagent to detect and quantify specific compounds. chemimpex.com This underscores the role of this compound as a critical precursor for creating more complex molecules with tailored analytical functionalities. acs.orgnih.gov The functionalization of the anthraquinone core, often starting from chlorinated precursors, allows for the fine-tuning of its electronic properties to enhance its performance as an analytical reagent. colab.ws

Mechanistic Investigations and Reaction Dynamics of 1,4-dichloroanthraquinone

Elucidation of Reaction Pathways and Intermediates

The reaction pathways involving 1,4-dichloroanthraquinone are primarily characterized by condensation and cyclization reactions for its synthesis, and nucleophilic substitution reactions for its functionalization. Understanding these pathways requires a close look at the intermediates formed during these transformations.

Detailed Study of Condensation and Cyclization Mechanisms

The most prominent synthesis of this compound involves a Friedel-Crafts acylation followed by an intramolecular cyclization. This two-step process is a classic example of forming the anthraquinone scaffold.

The reaction pathway begins with the acylation of 1,4-dichlorobenzene using phthaloyl chloride in the presence of a Friedel-Crafts catalyst, typically aluminum chloride (AlCl₃). google.comsmolecule.com This condensation reaction forms the key intermediate, 2-(2,5-dichlorobenzoyl)benzoic acid. google.comsciforum.net The use of phthaloyl chloride is reported to give better yields compared to phthalic anhydride. google.com To improve the yield and purity of the intermediate, complexing agents such as sodium chloride or phthalic anhydride can be added to suppress side reactions. google.com

The second crucial step is the intramolecular cyclization of the 2-(2,5-dichlorobenzoyl)benzoic acid intermediate. This is achieved by heating the intermediate in concentrated sulfuric acid or oleum. google.comnih.gov The strong acid protonates the carboxylic acid group, facilitating an intramolecular electrophilic attack on the dichlorinated benzene ring, followed by dehydration to form the stable, fused tricyclic system of this compound. smolecule.com This cyclization step is a common strategy for creating anthraquinone structures from benzoylbenzoic acid precursors. google.com

Table 1: Synthesis of this compound via Condensation and Cyclization

| Step | Reactants | Catalyst/Reagent | Intermediate/Product | Reaction Conditions |

|---|---|---|---|---|

| 1. Acylation (Condensation) | 1,4-Dichlorobenzene + Phthaloyl Chloride | Aluminum Chloride (AlCl₃) | 2-(2,5-Dichlorobenzoyl)benzoic Acid | 80-140°C, preferably 100-120°C for several hours. google.com |

| 2. Cyclization | 2-(2,5-Dichlorobenzoyl)benzoic Acid | 95-100% Sulfuric Acid or Oleum | This compound | Heating, e.g., 140-160°C for 50-60 min. dissertationtopic.net |

Analysis of Nucleophilic Substitution Dynamics

The chlorine atoms at the 1 and 4 positions of this compound are susceptible to nucleophilic substitution, making it a versatile intermediate for the synthesis of a wide range of functionalized anthraquinone dyes and materials. mdpi.com The electron-withdrawing nature of the quinone carbonyl groups activates the chloro substituents towards attack by nucleophiles.

Common nucleophilic substitution reactions include:

Amination : this compound reacts with various amines to produce aminoanthraquinone derivatives. Palladium-catalyzed methods, such as the Buchwald-Hartwig and Ullmann coupling reactions, are effective for this transformation. nih.govnih.gov For instance, it can be reacted with arylamines or even amino-substituted carbazoles. nih.govcolab.ws In reactions with stronger electron-donating amines like N,N-dimethyl-1,4-phenylenediamine, the reaction can sometimes be incomplete, yielding a mix of mono- and di-substituted products, suggesting a deactivation of the intermediate after the first substitution. nih.govrsc.org

Hydroxylation : The chloro groups can be substituted by hydroxyl groups to form 1,4-dihydroxyanthraquinone (quinizarin). This reaction is typically carried out by heating with sulfuric acid in the presence of boric acid. dissertationtopic.net

Thiolation : Reactions with thiols produce thioether derivatives. For example, reacting this compound with methoxide ions can yield 1,4-dimethoxyanthraquinone.

Cross-Coupling Reactions : The chloro-substituents readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids. sciforum.netnih.govsemanticscholar.org This allows for the introduction of various aryl groups onto the anthraquinone core, demonstrating the versatility of the C-Cl bond for C-C bond formation. sciforum.netresearchgate.net

The dynamics of these substitutions can be influenced by steric hindrance and the electronic properties of both the incoming nucleophile and any existing substituents on the anthraquinone core. nih.govcolab.ws

Kinetic and Thermodynamic Studies of Reactions

Reaction Rate Determinations

Detailed quantitative kinetic data, such as reaction rate constants for the synthesis or substitution of this compound, are not extensively reported in the available literature. However, reaction conditions from various synthetic procedures provide qualitative insights into the reaction dynamics.

For instance, the Friedel-Crafts acylation step in its synthesis is typically carried out over several hours (e.g., 6 hours) at elevated temperatures of 100-120°C, indicating a moderate reaction rate. google.com The subsequent cyclization in sulfuric acid is faster, often completed in about an hour at 140-160°C. dissertationtopic.net

Nucleophilic substitution reactions show a wide range of reaction times depending on the nucleophile and conditions. The conversion to quinizarin using sulfuric and boric acid requires about 60 minutes at 220-230°C. dissertationtopic.net Buchwald-Hartwig amination reactions are also typically conducted over several hours. In one case, reaction with a hydroxy-functionalized amine is followed by methacrylation to produce polymerizable dyes. mdpi.com A reaction with thionyl chloride is reported to be rapid, taking about 5 minutes. biosynth.com

Table 2: Representative Reaction Conditions Indicating Qualitative Rates

| Reaction Type | Reactants | Temperature | Duration |

|---|---|---|---|

| Acylation | 1,4-Dichlorobenzene + Phthaloyl Chloride | 115°C | 6 hours |

| Cyclization | 2-(2,5-Dichlorobenzoyl)benzoic Acid | 140-160°C | 50-60 minutes |

| Hydroxylation | This compound + H₂SO₄/Boric Acid | 220-230°C | 60 minutes |

Thermodynamic Stability and Isomerization Processes

This compound is a thermodynamically stable compound. Its stability is evidenced by the harsh conditions required for its synthesis, namely the high-temperature cyclization in concentrated sulfuric acid. google.com Once formed, the aromatic, fused-ring system is robust.

Studies on lanthanide complexes of dicarboxylic acid derivatives of this compound indicate high stability against thermooxidative decomposition. researchgate.net Furthermore, density functional theory (DFT) calculations on anthraquinone derivatives suggest that their dianions are relatively stable in solution against bond-breaking decomposition reactions, which is relevant for their use in electrochemical applications. acs.org

There is no significant information in the reviewed literature concerning isomerization processes of this compound itself. The positions of the chloro substituents are fixed by the synthesis pathway, and the stability of the aromatic system makes their migration or rearrangement energetically unfavorable under normal conditions.

Photochemical and Electrochemical Reaction Mechanisms

The anthraquinone core is both photochemically and electrochemically active, and these properties are modulated by its substituents.

Photochemical Mechanisms: Anthraquinones are known to undergo photochemical reactions. Upon absorption of UV or visible light, they can be excited to singlet and then triplet states. nih.gov These excited states can abstract hydrogen atoms or participate in electron transfer processes, often leading to the formation of semiquinone radicals and, subsequently, anthrahydroquinones. nih.gov The specific pathway is highly dependent on the solvent and the nature of the substituents. nih.gov For chloroanthraquinones, photolysis can lead to the formation of semiquinone radical complexes. While detailed studies on this compound are limited, the general mechanism for anthraquinones involves the generation of reactive oxygen species (ROS), making them useful as photocatalysts. nih.gov

Electrochemical Mechanisms: The electrochemical behavior of this compound is central to its application in areas like electrochemical CO₂ capture and organic batteries. jku.atsemanticscholar.org The quinone moieties can undergo reversible reduction. In the absence of CO₂, quinones typically show two distinct, one-electron reduction peaks in cyclic voltammetry, corresponding to the formation of the radical anion (AQ•⁻) and the dianion (AQ²⁻). jku.at

The potential of these redox events can be tuned by substituents. In the context of CO₂ capture, the reduced quinone species can act as a nucleophile, reacting with CO₂. semanticscholar.org this compound has been used to synthesize polyanthraquinone polymers for this purpose. jku.atsemanticscholar.org For example, poly(1,4-anthraquinonyl sulfide), synthesized from this compound, is used as a cathode material where the carbonyl groups undergo redox reactions to store lithium ions. osti.gov Theoretical studies confirm that the dianions of anthraquinones are thermodynamically stable, supporting their role in reversible electrochemical systems. acs.org

Investigation of Photoinduced Electron Transfer Processes

The photochemical behavior of anthraquinone and its derivatives is characterized by their ability to participate in photoinduced electron transfer (PET) processes. In these processes, the anthraquinone moiety typically acts as an electron acceptor. Upon excitation with light, an electron can be transferred from a donor molecule to the excited anthraquinone, or from a photoexcited sensitizer to the anthraquinone.

Studies on complex molecular systems, known as pentads, have utilized an anthraquinone (AQ) unit as a terminal electron acceptor. unige.ch In these systems, which also feature a central donor and photosensitizers like [Ru(bpy)3]2+, the goal is to achieve light-driven accumulation of multiple charges. unige.ch While the primary photoproduct is often a simple electron-hole pair, these setups demonstrate the fundamental role of the anthraquinone core in accepting electrons following photoexcitation. unige.ch The process involves the transfer of an electron to the anthraquinone unit, which can be followed by subsequent charge accumulation or energy-wasting recombination pathways. unige.ch